molecular formula C5H4BrN5O B1384121 8-Bromoguanine CAS No. 3066-84-0

8-Bromoguanine

Cat. No. B1384121
CAS RN: 3066-84-0
M. Wt: 230.02 g/mol
InChI Key: CRYCZDRIXVHNQB-UHFFFAOYSA-N
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Description

8-Bromoguanine is an analogue of guanine in which the hydrogen in position 8 of the heterocyclic nucleobase is replaced by a bromine atom . It is also known as 2-Amino-8-bromo-3,7-dihydropurin-6-one .


Synthesis Analysis

The preparation of oligonucleotides containing 8-bromo-2’-deoxyguanosine is described. Substitution of G by 8-bromoguanine on an alternating CG decamer stabilizes the Z-form in such a way that the B-form was not observed .


Molecular Structure Analysis

The molecular formula of 8-Bromoguanine is C5H4BrN5O . The InChIKey is CRYCZDRIXVHNQB-UHFFFAOYSA-N . The Canonical SMILES is C12=C(N=C(NC1=O)N)N=C(N2)Br .


Chemical Reactions Analysis

The formation of radical cations of 8-bromoguanine (8BrG •+) and their reactions toward the lowest excited singlet molecular oxygen (1 O 2)─a common reactive oxygen species generated in biological systems have been reported .


Physical And Chemical Properties Analysis

The molecular weight of 8-Bromoguanine is 230.02 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has no rotatable bond count .

Scientific Research Applications

Use as a Reactive Precursor for Synthesis of 8-Modified Guanine Analogues

  • Summary of Application : 8-Bromoguanine (8-Br-Gua) is an analogue of guanine in which the hydrogen in position 8 of the heterocyclic nucleobase is replaced by a bromine atom . It can be used as a reactive precursor for the synthesis of 8-modified guanine analogues .
  • Methods of Application : The compound is typically provided as a crystallized or lyophilized solid . It is soluble in DMSO, though the limits have not been determined . The compound should be stored in the freezer for longer storage periods, preferably in freeze-dried form .

Use in the Synthesis of Oligonucleotides Containing 8-Bromo-2’-Deoxyguanosine

  • Summary of Application : 8-Bromoguanine has been used in the synthesis of oligonucleotides containing 8-bromo-2’-deoxyguanosine . These oligonucleotides can be used as model compounds to study DNA fidelity and DNA repair .
  • Methods of Application : The synthesis of an 8-bromoguanine phosphoramidite derivative protected with the dimethylformamidine (dmf) group was reported . This derivative was then used in the preparation of oligodeoxynucleotides carrying 8-bromoguanine .
  • Results or Outcomes : The introduction of 8-bromoguanine into an alternating CG decamer was found to stabilize the Z-form of the DNA, such that the B-form was not observed . Duplexes in which 8-bromo-2’-deoxyguanosine paired with natural bases were found to be much less stable .

Use in Mutation Spectrum Studies

  • Summary of Application : 8-Bromoguanine (8BrG) is a major base lesion induced by reactive brominating species during inflammation . It has been used in studies to understand the types of mutations caused by 8BrG in human cells .
  • Methods of Application : A supF forward mutation assay was performed using a shuttle vector plasmid containing a single 8BrG in three kinds of human cell lines .
  • Results or Outcomes : The study revealed that 8BrG in DNA predominantly induces a G→T mutation but can also induce G→C, G→A, and delG mutations in human cells . Some DNA glycosylases were found to exhibit activity against mispairs involving 8BrG .

Use in the Study of Nucleic Acid Structure and Protein-Nucleic Acid Interactions

  • Summary of Application : 8-Bromoguanine has been used in the study of nucleic acid structure and protein-nucleic acid interactions . Specifically, the introduction of brominated and iodinated nucleosides in defined positions is applied in photo-cross-linking with nucleic acid-binding proteins, in X-ray diffraction experiments, and in mutagenesis studies .
  • Methods of Application : The preparation of oligonucleotides containing 8-bromo-2’-deoxyguanosine is described . A modification of 38% 8-bromoguanine and 18% 5-bromocytosine is enough to render a stable Z-DNA helix in physiological conditions .
  • Results or Outcomes : The introduction of 8-bromoguanine into an alternating CG decamer was found to stabilize the Z-form of the DNA, such that the B-form was not observed . Duplexes in which 8-bromo-2’-deoxyguanosine paired with natural bases were found to be much less stable .

Use in the Study of DNA Fidelity and DNA Repair

  • Summary of Application : 8-Bromoguanine has been used to probe syn-anti conformational preferences on G-quartet structures . These oligonucleotides may be used as model compounds to study DNA fidelity and DNA repair .
  • Methods of Application : The synthesis of an 8-bromoguanine phosphoramidite derivative protected with the dimethylformamidine (dmf) group was reported . This derivative was then used in the preparation of oligodeoxynucleotides carrying 8-bromoguanine .
  • Results or Outcomes : The introduction of 8-bromoguanine into an alternating CG decamer was found to stabilize the Z-form of the DNA, such that the B-form was not observed . Duplexes in which 8-bromo-2’-deoxyguanosine paired with natural bases were found to be much less stable .

Use in Surface Enhanced Raman Scattering (SERS) Spectra Studies

  • Summary of Application : 8-Bromoguanine has been used in Surface Enhanced Raman Scattering (SERS) spectra studies . SERS is a surface-sensitive technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces or nanostructures.
  • Methods of Application : SERS spectra of all canonical nucleobases and their brominated analogues have been recorded at different laser illumination times .
  • Results or Outcomes : The study provided valuable insights into the behavior of brominated nucleobases under different conditions .

Safety And Hazards

8-Bromoguanine should be handled with personal protective equipment. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

2-amino-8-bromo-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYCZDRIXVHNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184704
Record name 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoguanine

CAS RN

3066-84-0
Record name 8-Bromoguanine
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Record name 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one
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Record name 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one
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Record name 2-amino-8-bromo-1,7-dihydro-6H-purin-6-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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